molecular formula C16H16N2O5S B2375787 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-19-5

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2375787
CAS No.: 921773-19-5
M. Wt: 348.37
InChI Key: HZUUCMHYYBKWFS-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has since been studied for its potential therapeutic and toxic effects.

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has been extensively studied for its applications in various fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    2-oxoindoline derivatives: These compounds share the oxoindoline core structure and have similar biological activities.

    Phenethylamine derivatives: These compounds share the phenethylamine backbone and exhibit similar pharmacological effects.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-12-4-6-14(23-2)15(9-12)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUUCMHYYBKWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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